FAAH Enzyme Inhibitory Activity: Alkyl Chain Length SAR Within the Thiazole Carbamate Series
Within the Sanofi alkyl thiazole carbamate patent series (US20110212963A1), FAAH inhibitory activity is sensitive to the N-alkyl substituent. Compounds bearing a 3-phenylpropyl motif occupy a distinct lipophilic sub-pocket of the FAAH active site compared to compounds with simple alkyl chains (e.g., n-butyl, n-pentyl) or benzyl groups [1]. While specific IC₅₀ values for the target compound are not publicly disclosed in peer-reviewed literature, the patent structure-activity relationship (SAR) tables demonstrate that the phenylpropyl substituent confers nanomolar-range FAAH inhibition comparable to the most potent members of the series [1]. The methyl carbamate warhead provides a balance between FAAH carbamylation rate and hydrolytic stability, distinguishing it from ethyl or isopropyl carbamate analogs that exhibit altered off-rates from the FAAH active site [2]. Public-domain quantitative head-to-head data for CAS 946313-45-7 versus a defined comparator are currently unavailable.
| Evidence Dimension | FAAH inhibitory potency (class-level SAR inference) |
|---|---|
| Target Compound Data | Nanomolar-range FAAH inhibition inferred from patent SAR; exact IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Other alkyl thiazole carbamates in US20110212963A1 with varying N-alkyl chains (e.g., benzyl, 4-fluorobenzyl, n-butyl); reported IC₅₀ range 1–500 nM across the series |
| Quantified Difference | Class-level inference only; direct quantitative comparison data unavailable in public domain |
| Conditions | Recombinant human FAAH enzyme; fluorogenic substrate assay; 30 min pre-incubation |
Why This Matters
The 3-phenylpropyl substituent occupies a defined hydrophobic pocket empirically associated with high FAAH affinity in this chemotype, making it a structurally rational choice when target engagement comparable to the most potent patent exemplars is desired.
- [1] Abouabdellah A, Goerlitzer J, Hamley P, Ravet A. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent US20110212963A1, Example compounds and SAR tables (Sanofi-Aventis), 2011. View Source
- [2] Alexander JP, Cravatt BF. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chem Biol. 2005;12(11):1179-1187. View Source
